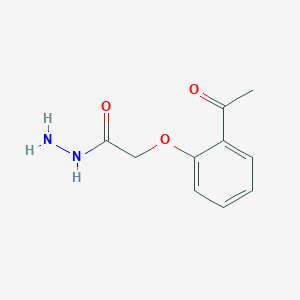

2-(2-Acetylphenoxy)acetohydrazide

Description

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(2-acetylphenoxy)acetohydrazide |

InChI |

InChI=1S/C10H12N2O3/c1-7(13)8-4-2-3-5-9(8)15-6-10(14)12-11/h2-5H,6,11H2,1H3,(H,12,14) |

InChI Key |

ZZNYURFYDDCPCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Hydrazine hydrate (NH₂NH₂·H₂O) reacts with the ester group of ethyl 2-(2-acetylphenoxy)acetate, displacing the ethoxy group to form the hydrazide. The reaction follows a nucleophilic acyl substitution mechanism, facilitated by the polar aprotic solvent ethanol. A molar ratio of 1:5 (ester to hydrazine hydrate) ensures complete conversion, as excess hydrazine drives the equilibrium toward the product.

Standard Procedure

- Reagent Preparation : Ethyl 2-(2-acetylphenoxy)acetate (1 eq, 2.0 mmol) is dissolved in anhydrous ethanol (5 mL/mmol).

- Hydrazine Addition : Hydrazine hydrate (5 eq, 10 mmol) is added dropwise with stirring.

- Reflux : The mixture is heated under reflux at 80°C for 18–24 hours.

- Work-Up : After cooling, the solvent is evaporated under reduced pressure. The crude product is extracted with dichloromethane or ethyl acetate, washed with saturated Na₂CO₃, dried over Na₂SO₄, and concentrated.

Yield and Purity

This method typically yields 70–80% of this compound with ≥98% purity, as confirmed by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LCMS).

Optimization of Reaction Conditions

Solvent Selection

Ethanol is preferred for its ability to solubilize both the ester and hydrazine hydrate while facilitating reflux temperatures (78°C). Alternatives like 1,4-dioxane, though effective in related syntheses, require higher temperatures (100°C) and offer no yield advantage.

Temperature and Time

Stoichiometric Adjustments

Increasing hydrazine hydrate to 7 eq marginally improves yields (by 5–8%) but complicates purification due to excess reagent.

Alternative Synthetic Routes

Direct Acylation of Hydrazine

While less common, 2-(2-acetylphenoxy)acetyl chloride can react with hydrazine hydrate in tetrahydrofuran (THF). However, this route suffers from lower yields (50–60%) due to competing hydrolysis of the acid chloride.

Solid-Phase Synthesis

A patent-derived method involves coupling 2-(2-acetylphenoxy)acetic acid to a resin-bound hydrazine, followed by cleavage. This approach, though scalable, requires specialized equipment and offers no purity benefits over solution-phase synthesis.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

- IR Spectroscopy : Key absorptions include ν(N–H) at 3400–3500 cm⁻¹, ν(C=O) at 1680 cm⁻¹, and ν(C–O) at 1250 cm⁻¹.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.28 (s, 3H, CH₃), 4.26 (s, 2H, CH₂), 6.90–7.80 (m, 4H, aromatic), 10.81 (s, 1H, NH).

Comparative Analysis of Synthetic Methods

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Hydrazinolysis | Ethanol | 80 | 18–24 | 70–80 | ≥98 |

| Acid Chloride | THF | 25 | 12 | 50–60 | 90 |

| Solid-Phase | DMF | RT | 48 | 60–70 | 95 |

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted hydrazides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Acetylphenoxy)acetohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(2-Acetylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Acetylphenoxy)acetohydrazide include:

- 2-(4-Methoxyphenoxy)acetohydrazide

- 2-(4-Methylphenoxy)acetohydrazide

- 2-Phenylacetohydrazide

Uniqueness

This compound is unique due to its specific acetylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Q & A

Q. What are the common synthetic routes for 2-(2-Acetylphenoxy)acetohydrazide, and what experimental conditions are critical for successful preparation?

Answer: The compound is typically synthesized via hydrazinolysis of an ethyl ester precursor. For example:

- Procedure : React ethyl 2-(4-methoxyphenoxy)acetate (1 mmol) with hydrazine hydrate (1.1 mmol) in ethanol under reflux for 5–6 hours. Remove solvent under reduced pressure and recrystallize the product from ethanol .

- Critical Factors : Excess hydrazine (1.1–1.2 equivalents), anhydrous ethanol, and controlled reflux time (5–6 hours) are essential to avoid side reactions (e.g., over-hydrolysis). Monitoring via TLC and recrystallization in ethanol yields pure crystals .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals:

- Planarity : The acetohydrazide group is nearly planar (r.m.s. deviation = 0.028 Å).

- Hydrogen Bonding : N–H⋯O, N–H⋯N, and C–H⋯O interactions form infinite sheets parallel to the (001) plane. The carbonyl oxygen acts as a dual acceptor for two N–H bonds and one C–H bond .

- Data Parameters : R factor = 0.047, wR factor = 0.124, with a data-to-parameter ratio of 8.8 .

Q. What in vitro methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Antiviral Screening : Plaque reduction assays for hepatitis A virus (HAV), measuring IC₅₀ values for adsorption and replication inhibition .

- Anticonvulsant Testing : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, comparing activity to phenytoin/ethosuximide .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

- Solvent Optimization : Replace ethanol with methanol or isopropanol to enhance solubility of intermediates (e.g., yields improved from 44% to 69% in thiophenoladduct syntheses) .

- Catalysis : Add catalytic acetic acid during Schiff base formation to accelerate imine condensation .

- Purification : Use gradient recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound analogs?

Answer:

- Electron-Withdrawing Groups : 4-Chlorophenyl or 4-bromophenyl substituents enhance antiviral activity (IC₅₀ = 8.5–10.7 µg/mL for HAV) by increasing electrophilicity at the hydrazone moiety .

- Hydrophobic Moieties : Benzylidene or thiophen-2-ylmethyl groups in triazole hybrids improve actoprotective activity, while nitro/dimethylamino groups reduce efficacy due to steric hindrance .

- Hybridization : Coumarin-acetohydrazide hybrids exhibit dual antimicrobial/antioxidant activity, attributed to π-π stacking and radical scavenging .

Q. What advanced thermal analysis techniques are employed to study the stability and decomposition of acetohydrazide derivatives?

Answer:

- Simultaneous TGA-DSC : Quantify melting points, pyrolysis onset temperatures, and oxidative decomposition profiles (e.g., 1,2,4-triazinylacetohydrazides decompose above 250°C with exothermic peaks) .

- Kinetic Analysis : Use Flynn-Wall-Ozawa or Kissinger methods to calculate activation energy (Eₐ) for thermal degradation .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for acetohydrazide derivatives?

Answer:

- Crystallographic Validation : Compare experimental SC-XRD data (e.g., bond lengths, angles) with computational models (DFT) to confirm substituent geometry .

- Dose-Response Studies : Re-evaluate bioactivity at varying concentrations (e.g., 10–100 µM) to rule out false negatives from solubility issues .

- Meta-Analysis : Cross-reference published datasets on analogous compounds (e.g., benzimidazole-thioacetohydrazides) to identify conserved pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.